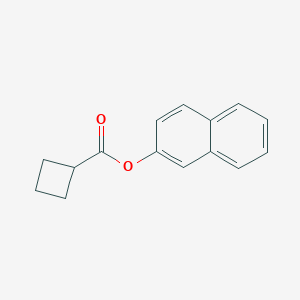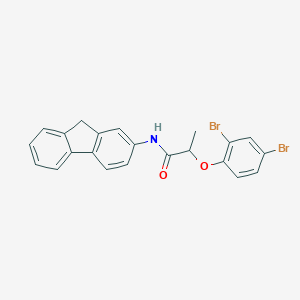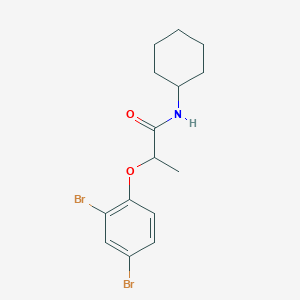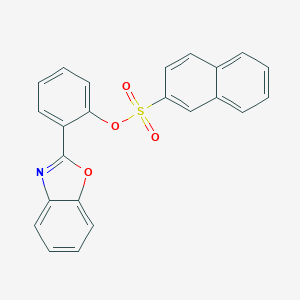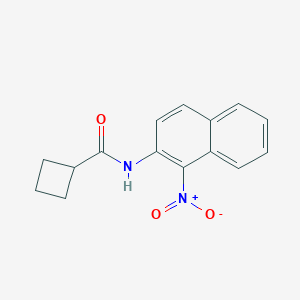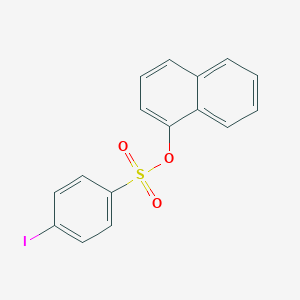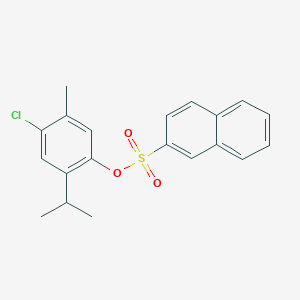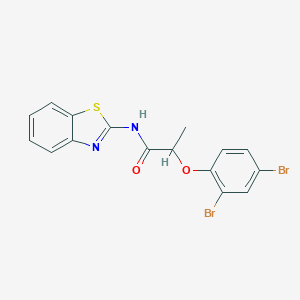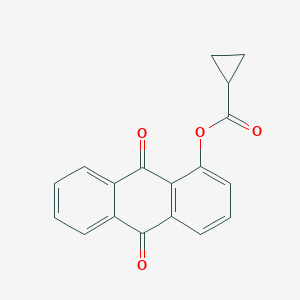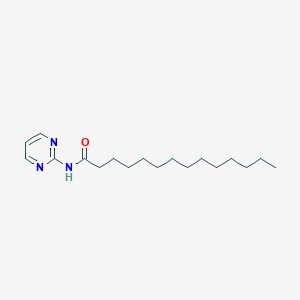
N-(2-pyrimidinyl)tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyrimidinyl)tetradecanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
N-(2-pyrimidinyl)tetradecanamide acts as a cannabinoid receptor antagonist, specifically targeting the CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a decrease in the effects of endocannabinoids.
Biochemical and physiological effects:
N-(2-pyrimidinyl)tetradecanamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the effects of endocannabinoids on pain, inflammation, and anxiety. It has also been shown to decrease the rewarding effects of drugs of abuse and to have neuroprotective effects in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-pyrimidinyl)tetradecanamide in lab experiments is its specificity for the CB1 receptor, which allows for precise investigation of the effects of endocannabinoids on physiological processes. However, one limitation is that it may have off-target effects on other receptors, which could affect the interpretation of the results.
Orientations Futures
There are many future directions for research on N-(2-pyrimidinyl)tetradecanamide. One direction is to investigate its potential therapeutic uses in various diseases, such as pain, inflammation, and addiction. Another direction is to investigate its effects on the immune system and its potential use in immunotherapy. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Conclusion:
N-(2-pyrimidinyl)tetradecanamide is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to investigate the endocannabinoid system and its role in various physiological processes. Its specificity for the CB1 receptor allows for precise investigation of the effects of endocannabinoids on physiological processes. Further research is needed to fully understand its mechanism of action and to develop more specific and potent cannabinoid receptor antagonists.
Méthodes De Synthèse
N-(2-pyrimidinyl)tetradecanamide can be synthesized by reacting pyrimidine-2-amine with tetradecanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2-pyrimidinyl)tetradecanamide.
Applications De Recherche Scientifique
N-(2-pyrimidinyl)tetradecanamide has been used in various scientific research studies to investigate the endocannabinoid system and its role in different physiological processes. It has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. It has also been used to investigate the role of the endocannabinoid system in addiction, neurodegenerative diseases, and cancer.
Propriétés
Formule moléculaire |
C18H31N3O |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
N-pyrimidin-2-yltetradecanamide |
InChI |
InChI=1S/C18H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(22)21-18-19-15-13-16-20-18/h13,15-16H,2-12,14H2,1H3,(H,19,20,21,22) |
Clé InChI |
RMOLFKZLUIDLNS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



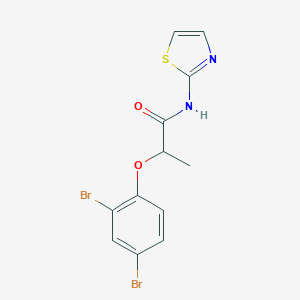
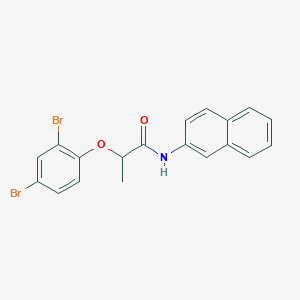
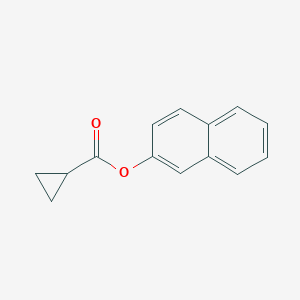
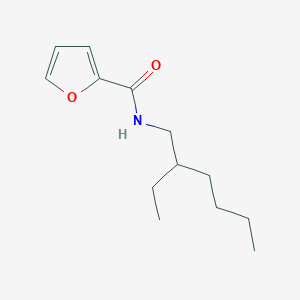
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
